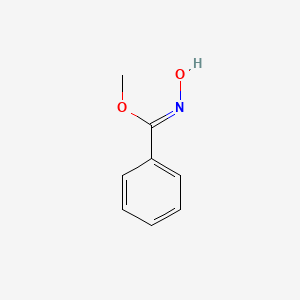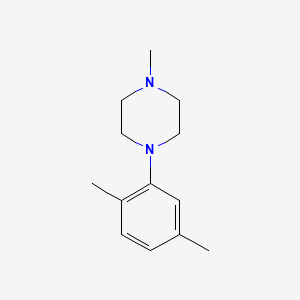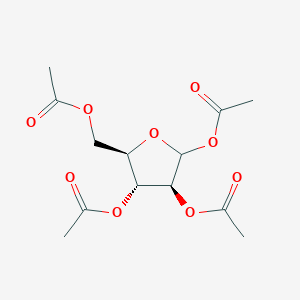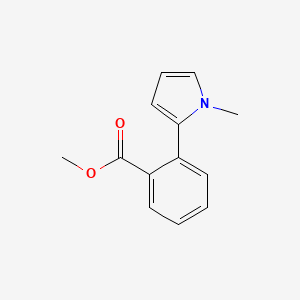
Oxime-, methoxy-phenyl-_
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxime-, methoxy-phenyl-_ is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to a phenyl ring. The general formula for oximes is RR’C=N−OH, where R and R’ can be various organic groups. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxime-, methoxy-phenyl-_ can be synthesized through the condensation of methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a weakly acidic medium. The reaction typically proceeds as follows:
- Dissolve methoxybenzaldehyde in an appropriate solvent (e.g., ethanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a weakly acidic range using acetic acid.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxime-, methoxy-phenyl-_ undergoes various chemical reactions, including:
Reduction: Reduction of oximes to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Hydrolysis: Hydrolysis of oximes to corresponding aldehydes or ketones in the presence of acids.
Substitution: Nucleophilic substitution reactions involving the oxime group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Acids: Hydrochloric acid, sulfuric acid for hydrolysis.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Corresponding aldehydes or ketones.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Oxime-, methoxy-phenyl-_ has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxime-, methoxy-phenyl-_ involves its interaction with specific molecular targets. For instance, in medicinal applications, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity . Additionally, oximes can act as kinase inhibitors, affecting various signaling pathways involved in cancer and inflammation .
Vergleich Mit ähnlichen Verbindungen
Oxime-, methoxy-phenyl-_ can be compared with other oxime derivatives, such as:
Aldoximes: Derived from aldehydes, typically more reactive.
Ketoximes: Derived from ketones, generally more stable.
Amidoximes: Oximes of amides, known for their unique reactivity and applications in coordination chemistry.
Uniqueness
This compound stands out due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .
Conclusion
This compound is a versatile compound with significant applications in various fields, including medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
methyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8- |
InChI-Schlüssel |
HUYDCTLGGLCUTE-HJWRWDBZSA-N |
Isomerische SMILES |
CO/C(=N\O)/C1=CC=CC=C1 |
Kanonische SMILES |
COC(=NO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)


![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)

![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)


![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)



